Chlorophyll

Description

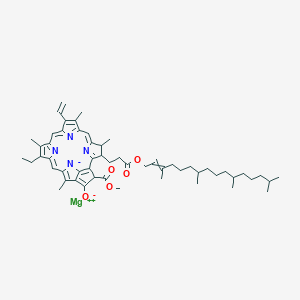

Structure

2D Structure

Propriétés

Numéro CAS |

1406-65-1 |

|---|---|

Formule moléculaire |

C55H72MgN4O5 |

Poids moléculaire |

893.5 g/mol |

Nom IUPAC |

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |

Clé InChI |

ATNHDLDRLWWWCB-AENOIHSZSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES isomérique |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES canonique |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

melting_point |

117 - 120 °C |

Description physique |

Waxy blue-black solid; [Merck Index] Solid |

Numéros CAS associés |

18025-08-6 |

Synonymes |

chlorophyll a chlorophyll a2 |

Origine du produit |

United States |

Chlorophyll Biosynthesis: Pathways, Enzymes, and Regulatory Networks

Precursor Synthesis and the Common Tetrapyrrole Pathway

The journey to chlorophyll begins with the synthesis of a common precursor, δ-aminolevulinic acid (ALA), which feeds into the tetrapyrrole pathway, a conserved route that also produces other vital molecules like heme and siroheme. oup.comfrontiersin.org In plants and algae, this entire process is localized within the plastids. nih.govencyclopedia.pub

δ-Aminolevulinic Acid (ALA) Formation and Regulation

In higher plants, the formation of ALA is the first committed and a key regulatory step in the biosynthesis of all tetrapyrroles. oup.com This process, known as the C5 pathway, utilizes glutamate (B1630785) as the initial substrate. frontiersin.orgencyclopedia.pub The synthesis of ALA from glutamate involves three main enzymatic steps:

Glutamyl-tRNA Synthetase: Glutamate is first ligated to a specific transfer RNA molecule (tRNAGlu) to form glutamyl-tRNAGlu. encyclopedia.pub

Glutamyl-tRNA Reductase (GluTR): This key enzyme, encoded by the HEMA gene family in higher plants, reduces glutamyl-tRNAGlu to glutamate-1-semialdehyde (B1620169) (GSA). encyclopedia.pub The activity of GluTR is a major point of regulation, influenced by light and developmental cues. oup.com For instance, in the dark, GluTR can be relocated to the thylakoid membrane, reducing its activity, while in the light, it is predominantly found in the stroma, allowing for high rates of ALA synthesis. oup.com

Glutamate-1-semialdehyde Aminotransferase (GSAT): This enzyme catalyzes the final step, converting GSA into ALA. encyclopedia.pub

The regulation of ALA synthesis is complex, involving transcriptional control of the HEMA genes and post-translational modifications of the GluTR enzyme. oup.com This tight regulation is crucial to prevent the accumulation of phototoxic intermediates of the this compound pathway. oup.com

Pyrrole (B145914) Assembly and Porphyrinogen Formation

Once ALA is synthesized, the pathway proceeds to assemble the foundational pyrrole ring and subsequently the larger tetrapyrrole structure.

Two molecules of ALA are condensed by the enzyme porphobilinogen (B132115) synthase (PBGS) to form a molecule called porphobilinogen (PBG), which contains a single pyrrole ring. researchgate.netresearchgate.net This reaction is a critical early step common to the synthesis of all tetrapyrroles. researchgate.net

Next, four molecules of PBG are sequentially linked together by the enzyme hydroxymethylbilane synthase (HMBS) , also known as porphobilinogen deaminase, to form a linear tetrapyrrole called hydroxymethylbilane. oup.comencyclopedia.pub

This linear molecule is then cyclized by uroporphyrinogen III synthase (UROS) to form uroporphyrinogen III. oup.comrsc.org A key feature of this step is the inversion of the fourth (D) ring, leading to an asymmetric molecule, which is the precursor for all naturally occurring porphyrins, including chlorophylls (B1240455) and hemes. rsc.org Subsequent enzymatic reactions involving decarboxylation and oxidation convert uroporphyrinogen III into protoporphyrin IX, the final common intermediate before the pathway branches. oup.comencyclopedia.pub

Magnesium Branch of this compound Biosynthesis

The commitment of protoporphyrin IX to the this compound pathway is marked by the insertion of a magnesium ion, a step that distinguishes it from the heme biosynthesis pathway where iron is inserted. frontiersin.orgroyalsocietypublishing.org

Magnesium Chelatase Activity and Regulation

The insertion of Mg2+ into protoporphyrin IX is a crucial, ATP-dependent reaction catalyzed by the enzyme magnesium chelatase (Mg-chelatase) . frontiersin.orgbiorxiv.org This enzyme is a complex composed of three different subunits:

CHLI and CHLD: These two subunits are AAA+ ATPases that provide the energy for the reaction. biorxiv.org

CHLH (also known as GUN5): This is the catalytic subunit that binds protoporphyrin IX and facilitates the insertion of the magnesium ion. biorxiv.org

The activity of Mg-chelatase is a key regulatory point in the this compound-specific branch of the pathway. biorxiv.org It is activated by another protein called GUN4 . biorxiv.org The regulation of Mg-chelatase ensures that the flow of intermediates is directed towards this compound synthesis in response to developmental and environmental signals, such as light. frontiersin.org

Downstream Enzymatic Modifications

Following the insertion of magnesium to form Mg-protoporphyrin IX, a series of enzymatic modifications occur to build the characteristic structure of this compound.

The first of these modifications is the addition of a methyl group to Mg-protoporphyrin IX, a reaction catalyzed by Mg-protoporphyrin IX methyltransferase . royalsocietypublishing.org This is followed by the formation of the distinctive fifth ring (the E ring) of the chlorin (B1196114) macrocycle, a reaction carried out by Mg-protoporphyrin IX monomethyl ester cyclase . royalsocietypublishing.org The product of this reaction is divinyl-protochlorophyllide. royalsocietypublishing.org

Terminal Steps of this compound Synthesis and Diversification

The final stages of this compound biosynthesis involve the reduction of the porphyrin ring and the attachment of a long hydrocarbon tail, leading to the various forms of this compound.

A critical light-dependent step in angiosperms is the reduction of one of the pyrrole rings (ring D) of divinyl-protochlorophyllide to form divinyl-chlorophyllide a. This reaction is catalyzed by the enzyme light-dependent protochlorophyllide (B1199321) oxidoreductase (POR) . royalsocietypublishing.org In the dark, etiolated seedlings accumulate protochlorophyllide, and upon exposure to light, POR rapidly converts it to chlorophyllide, initiating the greening process. oup.comroyalsocietypublishing.org

The final step in the synthesis of this compound a is the attachment of a C20 isoprenoid alcohol, typically geranylgeranyl diphosphate (B83284) (GGPP), to the C17 propionate (B1217596) side chain of chlorophyllide a. This esterification is carried out by the enzyme This compound synthase (ChlG) . royalsocietypublishing.org The attached geranylgeranyl tail is then reduced to a phytyl tail by geranylgeranyl reductase (ChlP) . royalsocietypublishing.org

Light-Dependent Protochlorophyllide Oxidoreductase (LPOR) Systems

The reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) a, the penultimate step in this compound a biosynthesis, is predominantly catalyzed by the light-dependent protochlorophyllide oxidoreductase (LPOR) in angiosperms. cabidigitallibrary.orgmaxapress.com LPOR is a single-subunit enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.orgacs.org Its catalytic activity is strictly dependent on light and the presence of NADPH as a reductant. maxapress.com

In the dark, LPOR forms a ternary complex with its substrates, Pchlide and NADPH, which accumulates in the prolamellar bodies of etioplasts. maxapress.com Upon illumination, the absorption of light by the Pchlide molecule within the active site initiates the reaction. pnas.org This photo-excitation facilitates the stereospecific transfer of a hydride ion from NADPH to the C17 position of the Pchlide D-ring and a proton, likely from a conserved tyrosine residue, to the C18 position, resulting in the formation of Chlide a. pnas.orgacs.org

Structural studies of cyanobacterial LPOR have revealed a conserved core fold, the architecture of the NADPH-binding pocket, the substrate cavity, and a proton-relay path, providing a molecular basis for its light-driven catalytic mechanism. pnas.org The evolution of LPOR is thought to be an adaptation to the rise of oxygen in the atmosphere, as it is insensitive to oxygen, unlike its light-independent counterpart. oup.comnih.gov

Light-Independent Protochlorophyllide Oxidoreductase (DPOR) Systems

In contrast to angiosperms, gymnosperms, mosses, algae, and most photosynthetic bacteria can reduce protochlorophyllide to chlorophyllide in the dark. oup.comnih.gov This reaction is catalyzed by the light-independent or dark-operative protochlorophyllide oxidoreductase (DPOR). DPOR is a multi-subunit enzyme complex, structurally and evolutionarily related to nitrogenase. oup.comresearchgate.net It consists of three protein subunits: ChlL, ChlN, and ChlB in oxygenic phototrophs (or BchL, BchN, and BchB in anoxygenic phototrophs). oup.comnih.gov

The DPOR complex utilizes ATP as an energy source for the reduction of Pchlide. cabidigitallibrary.orgoup.com The ChlL subunit functions as an ATP-binding homodimer, while the ChlN and ChlB subunits form a heterotetramer that constitutes the catalytic core. cabidigitallibrary.org A key characteristic of DPOR is its extreme sensitivity to oxygen, which likely led to its inactivation during the day with the onset of oxygenic photosynthesis and the subsequent evolution of the oxygen-insensitive LPOR. oup.comnih.gov The presence of DPOR allows organisms to synthesize this compound and assemble functional photosynthetic machinery in the absence of light, enabling them to begin photosynthesis immediately upon illumination. cabidigitallibrary.org

This compound a Oxygenase (CAO) and this compound b Formation

This compound b, an accessory pigment crucial for the assembly and function of the light-harvesting complexes (LHCs), is synthesized from this compound a. pnas.orgpnas.org The key enzyme responsible for this conversion is this compound a oxygenase (CAO), also known as chlorophyllide a oxygenase. pnas.orgresearchgate.net Research has shown that CAO catalyzes the oxygenation of the methyl group at the C7 position of the porphyrin ring to a formyl group, a two-step reaction that transforms chlorophyllide a into chlorophyllide b. researchgate.netkoreabreedjournal.org

Regulatory Mechanisms of this compound Biosynthesis

To prevent the accumulation of phototoxic intermediates and to coordinate this compound production with the synthesis of apoproteins and other components of the photosynthetic apparatus, the this compound biosynthetic pathway is tightly regulated. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback signaling from the chloroplast to the nucleus.

Transcriptional Control and Gene Expression

The expression of nuclear-encoded genes for this compound biosynthesis enzymes is meticulously controlled, primarily by light. frontiersin.orgresearchgate.net Light signals, perceived by photoreceptors, trigger signaling cascades that modulate the activity of key transcription factors. Among the most important are the PHYTOCHROME-INTERACTING FACTORs (PIFs) and LONG HYPOCOTYL 5 (HY5). frontiersin.orgfrontiersin.orgfrontiersin.org In the dark, PIFs act as repressors of this compound biosynthesis genes. frontiersin.org Upon light exposure, phytochromes induce the degradation of PIFs, relieving this repression. frontiersin.org

Concurrently, light stabilizes HY5, a bZIP transcription factor that acts as a positive regulator, activating the transcription of many genes involved in this compound synthesis and photosynthesis. frontiersin.orgfrontiersin.org HY5 binds to G-box motifs present in the promoters of target genes, such as the gene for the H subunit of Mg-chelatase (CHLH). nih.gov Another family of transcription factors, the GOLDEN2-LIKE (GLK) proteins, also plays a crucial role in promoting the expression of key this compound biosynthesis genes, thereby coordinating the formation of the photosynthetic apparatus with chloroplast development. frontiersin.orgfrontiersin.org The expression of these genes is often co-regulated with other photosynthesis-associated nuclear genes, exhibiting diurnal and circadian rhythms to anticipate changes in light availability. frontiersin.org

Post-Translational Modifications and Enzyme Activity Modulation

Beyond transcriptional control, the activity of this compound biosynthesis enzymes is fine-tuned through various post-translational modifications (PTMs). frontiersin.orgnih.gov PTMs allow for rapid modulation of enzyme function in response to metabolic and environmental cues. frontiersin.org Phosphorylation, for instance, is a well-known PTM that regulates various chloroplast functions. nih.gov

In the context of this compound biosynthesis, the stability and activity of enzymes are subject to complex regulation. For example, in Norway spruce, low temperatures have minor effects on the transcription of DPOR genes but suppress DPOR activity, suggesting a level of post-translational control. nih.gov Furthermore, scaffold proteins play a role in coordinating the pathway. In Arabidopsis, the BALANCE of this compound METABOLISM (BCM) proteins act as post-translational regulators. nih.gov BCM1, for example, interacts with the Mg-chelatase subunit to stimulate its activity, thus promoting this compound synthesis, while simultaneously promoting the degradation of the Mg-dechelatase enzyme to prevent this compound breakdown. nih.gov This dual function highlights a sophisticated mechanism for maintaining this compound homeostasis by balancing synthesis and catabolism. nih.govoup.com

Retrograde Signaling from Chloroplast to Nucleus

Chloroplast biogenesis requires tight coordination between the nuclear and chloroplast genomes, which is achieved through retrograde signaling—communication from the chloroplast to the nucleus. frontiersin.orgsoton.ac.uk This signaling pathway informs the nucleus about the developmental and functional state of the chloroplast, ensuring that the expression of nuclear-encoded photosynthetic genes matches the chloroplast's capacity. frontiersin.orgfrontiersin.org

The tetrapyrrole biosynthesis pathway itself is a major source of retrograde signals. frontiersin.orgsoton.ac.uk One model proposes that heme, produced by the enzyme ferrochelatase-1, acts as a positive signal to promote the expression of nuclear genes required for chloroplast development. frontiersin.org Conversely, the accumulation of this compound intermediates, such as Mg-protoporphyrin IX, can act as a negative signal, repressing the expression of photosynthesis-related genes in the nucleus. frontiersin.orgnih.gov This negative signaling is particularly important under stress conditions to prevent photo-oxidative damage. frontiersin.orgnih.gov The protein GENOMES UNCOUPLED 1 (GUN1) is a central integrator of various retrograde signaling pathways, relaying information from different sources within the chloroplast to regulate nuclear gene expression. oup.com

Phytohormone-Mediated Regulation

Cytokinins (CK) are well-established promoters of chloroplast development and this compound synthesis. oup.comgcwgandhinagar.comfrontiersin.org They accelerate the transition of etioplasts to chloroplasts, a process that involves the rapid synthesis of this compound. oup.comnih.gov Cytokinins enhance the biosynthesis pathway by promoting the synthesis of the precursor 5-aminolevulinic acid (ALA) and increasing the activity of protochlorophyllide oxidoreductase (POR). oup.com At the molecular level, cytokinins upregulate the expression of key this compound biosynthesis genes, including HEMA1 (encoding glutamyl-tRNA reductase), CHLH (encoding a subunit of Mg-chelatase), and CHL27. oup.com This regulation is primarily mediated through the AHK2 and AHK3 cytokinin receptors and the type-B Arabidopsis Response Regulators (ARRs) ARR1, ARR10, and ARR12, which are transcription factors that directly bind to the promoters of target genes. nih.gov

Auxins , in contrast, are generally considered negative regulators of this compound accumulation. frontiersin.org Studies on Arabidopsis have shown that auxin-deficient mutants exhibit a dark-green leaf phenotype with higher this compound content, while external application of auxin (IAA) leads to a decrease in this compound levels. frontiersin.orgresearchgate.net This inhibitory effect is mediated by the suppression of essential biosynthesis genes, notably PROTOCHLOROPHYLLIDE OXIDOREDUCTASE A (PORA) and GENOMES UNCOUPLED 5 (GUN5). frontiersin.orgresearchgate.net This suppression is carried out by AUXIN RESPONSE FACTOR 2 (ARF2) and ARF7, with the assistance of the repressor protein INDOLE-3-ACETIC ACID14 (IAA14). frontiersin.org However, the role of auxin can be context-dependent, as certain auxin response factors, such as SlARF10 in tomato, have been found to positively regulate this compound accumulation during fruit development. oup.comoup.com

Gibberellins (B7789140) (GA) influence this compound biosynthesis primarily through their regulation of DELLA proteins. DELLAs are growth repressors that accumulate in low-GA conditions and are degraded in the presence of GA. nih.gov In dark-grown seedlings, accumulated DELLA proteins promote the expression of this compound biosynthesis genes by repressing the activity of PHYTOCHROME-INTERACTING FACTOR (PIF) proteins, which are negative regulators of photomorphogenesis. nih.govfrontiersin.org Conversely, the application of gibberellins can sometimes lead to a paler green appearance, as they promote leaf expansion at a rate that can dilute the this compound concentration. ashs.org In other instances, such as during the regreening of Valencia oranges, GA treatment has been shown to induce this compound accumulation by upregulating biosynthesis genes like CitPORA and CitCAO. nih.gov

Abscisic Acid (ABA) , a key stress hormone, generally acts as an inhibitor of this compound synthesis and chloroplast development. eurekalert.orgoup.com Elevated ABA levels, often induced by stress, lead to leaf yellowing (chlorosis) and reduced this compound content. oup.comnih.gov This is achieved by downregulating the expression of critical biosynthesis genes, including HEMA1 and POR. oup.com In apple, for instance, ABA activates the protein kinase MdSnRK1.1, which then phosphorylates and destabilizes the transcription factor MdGLK1, a key regulator of chloroplast development. This prevents MdGLK1 from activating its target genes, leading to reduced this compound accumulation. eurekalert.org

Ethylene (B1197577) exhibits a dual and complex role. It is often associated with this compound degradation, particularly during fruit ripening and leaf senescence, where it can downregulate this compound biosynthesis genes and upregulate degradation genes. oup.comfrontiersin.org Ethylene can induce the de novo synthesis of chlorophyllase, a key this compound-degrading enzyme. pnas.org However, ethylene is also crucial for the greening process as seedlings emerge from the soil. pnas.org It mediates the accumulation of the precursor protochlorophyllide (Pchlide) to prevent photo-oxidative damage upon first exposure to light. pnas.org This involves a complex interplay where ethylene signaling co-activates PIF3, a transcription factor required for this compound biosynthesis, while also preventing excessive, damaging Pchlide buildup. frontiersin.orgpnas.org

| Phytohormone | General Effect on this compound Biosynthesis | Key Regulatory Mechanisms and Components | References |

|---|---|---|---|

| Cytokinins | Promotive | Enhance ALA synthesis and POR activity; Upregulate HEMA1, CHLH, CHL27 via AHK2/3 and ARR1/10/12. | oup.comnih.gov |

| Auxins | Inhibitory (generally) | Suppress PORA and GUN5 expression via ARF2/7 and IAA14. | frontiersin.orgresearchgate.net |

| Gibberellins | Complex | DELLA proteins (accumulate in low GA) promote biosynthesis by repressing PIFs. | nih.govfrontiersin.org |

| Abscisic Acid | Inhibitory | Downregulates HEMA1 and POR; Mediated by protein kinases (e.g., SnRK1.1) that destabilize positive regulators (e.g., GLK1). | eurekalert.orgoup.com |

| Ethylene | Complex | Inhibits synthesis and promotes degradation in ripening/senescence; Essential for controlled greening in emerging seedlings via PIF3. | oup.compnas.org |

Light Quality and Quantity Sensing in Biosynthesis

Light is the ultimate environmental signal governing this compound biosynthesis. Plants have evolved sophisticated photoreceptor systems to perceive the quality (wavelength) and quantity (intensity) of ambient light, allowing them to fine-tune this compound production for optimal photosynthesis and to prevent photodamage. researchgate.netnih.gov

The primary photoreceptors involved are phytochromes , which sense red (R) and far-red (FR) light, and cryptochromes , which perceive blue (B) and UV-A light. frontiersin.orgnih.gov The activation of these photoreceptors upon light exposure initiates signaling cascades that lead to massive changes in gene expression, promoting photomorphogenesis, which includes the activation of the this compound biosynthetic pathway. nih.govtandfonline.com

Light quality has a profound impact on this compound accumulation. Both blue and red light are highly effective at inducing the expression of key this compound biosynthesis genes, such as HEMA1, GUN4, and CHLH, and consequently, the accumulation of this compound. frontiersin.org In contrast, far-red light can reverse the red-light-induced promotion, a classic phytochrome-mediated response. frontiersin.orgnih.gov In some photosynthetic organisms, like certain species of algae, blue light appears to be more effective than red light in stimulating this compound synthesis, reflecting adaptation to specific light environments, such as deep water where blue light penetrates furthest. nih.govnih.govcolab.ws While red and blue light are crucial, a balanced spectrum is often optimal, as prolonged exposure to monochromatic light can sometimes impair photosynthetic efficiency. oup.com

Light quantity , or intensity, also plays a critical regulatory role. The conversion of protochlorophyllide to chlorophyllide, catalyzed by the light-dependent protochlorophyllide oxidoreductase (LPOR), is a key light-dependent and rate-limiting step in angiosperms. maxapress.com This ensures that this compound is only produced when light is available for photosynthesis. Under low light conditions, plants may increase their this compound content to maximize light capture, whereas under high light, the synthesis may be downregulated to prevent the absorption of excess energy that could lead to photo-oxidative stress. frontiersin.org The plant's response to light intensity is often mediated through the same signaling hubs that interact with phytohormones, such as PIFs (which are degraded in the light) and HY5 (which accumulates in the light), creating an integrated network that adjusts biosynthetic activity to the prevailing light conditions. frontiersin.orgresearchgate.net

| Factor | Key Sensors/Mediators | Effect on this compound Biosynthesis | References |

|---|---|---|---|

| Light Quality | Phytochromes (Red/Far-Red), Cryptochromes (Blue) | Red and blue light strongly promote the expression of biosynthesis genes (e.g., HEMA1, CHLH). Far-red light can inhibit this promotion. | frontiersin.orgnih.govmdpi.com |

| Light Quantity | Light-Dependent Protochlorophyllide Oxidoreductase (LPOR) | The LPOR enzyme requires light for activity, directly linking synthesis to the presence of light. High light can lead to downregulation to prevent photodamage, while low light can enhance this compound content to maximize capture. | maxapress.comfrontiersin.org |

Subcellular Localization and Enzyme Partitioning in this compound Synthesis

The entire pathway of this compound biosynthesis is compartmentalized within the plastids. frontiersin.org This subcellular localization is not uniform; instead, there is a distinct partitioning of enzymes between the different sub-plastidial compartments, a strategy that enhances efficiency and allows for precise regulation.

The biosynthesis pathway can be broadly divided based on the solubility of its intermediates. The initial steps, from glutamyl-tRNA to protoporphyrin IX, involve hydrophilic molecules. The enzymes catalyzing these reactions, such as glutamyl-tRNA reductase (GluTR), are predominantly located in the soluble fraction of the plastid, the stroma . researchgate.netoup.com

As the pathway progresses, the intermediates become increasingly hydrophobic. Consequently, the enzymes of the Mg-branch, from Mg-protoporphyrin IX onwards, are associated with the plastid's internal membrane systems—the thylakoid membranes and the inner envelope membrane . frontiersin.orgoup.com This membrane association is critical for handling lipid-soluble substrates and products. Key enzymes like Mg-chelatase, Mg-protoporphyrin IX methyltransferase (CHLM), and this compound synthase are integral or peripheral membrane proteins. oup.com

Research has revealed an even finer layer of regulation through the dynamic partitioning of enzymes between the stroma and the thylakoid membranes. oup.com Glutamyl-tRNA reductase (GluTR), which catalyzes a key rate-limiting step, is a prime example. In the light, a large fraction of GluTR is found in the stroma to support high rates of this compound synthesis. oup.com In the dark, GluTR relocates to the thylakoid membrane, where it interacts with regulatory proteins like FLUORESCENCE (FLU). This binding, induced by the accumulation of the substrate protochlorophyllide, inhibits GluTR activity, providing a rapid feedback mechanism to halt the pathway when light is absent. oup.com

Chlorophyll Degradation: Catabolic Pathways and Physiological Significance

Initial Steps in Chlorophyll Catabolism

The initial phase of this compound catabolism involves the modification of the this compound molecule to increase its water solubility and prepare it for subsequent enzymatic reactions. nih.gov This process primarily includes the removal of the central magnesium ion and the phytol (B49457) tail. oup.comnih.gov

Dechelation (Magnesium Removal)

A crucial first step in the degradation of this compound a is the removal of the central magnesium ion, a process known as dechelation. nih.govfrontiersin.org This reaction is catalyzed by Mg-dechelatase, an enzyme encoded by the STAY-GREEN (SGR) gene. nih.govmdpi.com The removal of magnesium converts this compound a into pheophytin a. frontiersin.orgnih.gov Recombinant SGR1 has demonstrated high dechelating activity with this compound a, very low activity with chlorophyllide a, and no activity against this compound b. uniprot.org The activity of Mg-dechelatase can be influenced by various factors; for instance, it is enhanced by EDTA and inhibited by magnesium chloride and reduced glutathione. cas.cz The accumulation of this enzyme is stimulated by the plant hormone ethylene (B1197577). cas.cz

Dephytylation (Phytol Removal)

Dephytylation is the removal of the long hydrophobic phytol tail from the this compound structure. oup.comnih.gov For many years, it was believed that an enzyme called chlorophyllase was responsible for this step, converting this compound directly to chlorophyllide. oup.comoup.com However, research has shown that chlorophyllase is not essential for this compound breakdown during leaf senescence. nih.govoup.com Instead, the currently accepted model indicates that dechelation occurs before dephytylation. nih.govnih.gov

Discovery and Role of Pheophytinase (PPH)

The key enzyme responsible for dephytylation in the main this compound degradation pathway is pheophytinase (PPH). nih.gov PPH was identified as a chloroplast-located, senescence-induced hydrolase. nih.govoup.com Unlike chlorophyllase, PPH specifically acts on pheophytin (the magnesium-free form of this compound), hydrolyzing it to produce pheophorbide and free phytol. nih.govoup.comnih.gov This specificity confirms that the removal of magnesium precedes the removal of the phytol tail. nih.gov

The discovery of PPH was significant as it revised the previously accepted sequence of early this compound catabolism. nih.gov Mutants deficient in PPH are unable to degrade this compound effectively and exhibit a "stay-green" phenotype, where leaves retain their green color during senescence due to the accumulation of pheophytin. nih.govnih.gov PPH belongs to the α/β hydrolase family and functions as a serine-type hydrolase. frontiersin.orguniprot.org Orthologs of the PPH gene have been found in a wide range of eukaryotic photosynthetic organisms, suggesting a highly conserved and crucial role in this compound breakdown. oup.comebi.ac.uk

| Feature | Description |

| Enzyme | Pheophytinase (PPH) |

| Location | Chloroplast nih.govfrontiersin.org |

| Function | Dephytylation of pheophytin nih.govoup.com |

| Substrate | Pheophytin nih.govresearchgate.net |

| Products | Pheophorbide and Phytol nih.govoup.com |

| Significance | Essential for this compound degradation during leaf senescence nih.govnih.gov |

Pheophorbide a Oxygenase (PAO) Pathway and Phyllobilin Formation

Following the initial steps of dechelation and dephytylation, the core structure of the this compound molecule is opened, leading to the formation of linear tetrapyrroles known as phyllobilins. uzh.chmdpi.com This part of the pathway is initiated by the enzyme pheophorbide a oxygenase (PAO). oup.com

Macrocycle Opening and Red this compound Catabolite (RCC) Production

The key step that leads to the loss of the green color is the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a. nih.gov This reaction is catalyzed by pheophorbide a oxygenase (PAO), a Rieske-type iron-sulfur protein. uniprot.org PAO opens the macrocycle between rings A and D, producing a linear tetrapyrrole intermediate known as red this compound catabolite (RCC). uzh.chnih.gov RCC is a photoactive and potentially phototoxic compound. uzh.choup.com The PAO enzyme is located at the inner envelope of senescing chloroplasts and its activity is tightly regulated, appearing primarily during senescence.

Conversion to Non-Fluorescent this compound Catabolites (NCCs)

The highly reactive RCC is rapidly reduced by red this compound catabolite reductase (RCCR). researchgate.netmdpi.com This reduction of a double bond in the molecule yields a colorless but fluorescent compound called a primary fluorescent this compound catabolite (pFCC). uzh.chnih.gov This enzymatic step is crucial to prevent the accumulation of the phototoxic RCC. oup.comresearchgate.net The conversion of pheophorbide a to pFCC involves the interaction of both PAO and RCCR and requires ferredoxin as an electron donor. genome.jp

The pFCCs are then further modified and transported out of the chloroplast to the vacuole. nih.govpnas.org Inside the acidic environment of the vacuole, the fluorescent catabolites undergo a non-enzymatic, stereoselective isomerization to become stable, non-fluorescent this compound catabolites (NCCs). researchgate.netgenome.jppnas.org These NCCs represent the final products of this compound degradation stored in the plant cell. pnas.org In some species, the amount of accumulated NCCs is proportional to the amount of degraded this compound. researchgate.net

| Catabolite | Abbreviation | Key Characteristics |

| Red this compound Catabolite | RCC | Red, photoactive linear tetrapyrrole; product of PAO action on pheophorbide a. uzh.choup.com |

| Primary Fluorescent this compound Catabolite | pFCC | Colorless, fluorescent; product of RCC reductase action on RCC. uzh.chnih.gov |

| Non-Fluorescent this compound Catabolite | NCC | Colorless, non-fluorescent; final stable breakdown products stored in the vacuole. researchgate.netpnas.org |

Enzymatic Regulation of this compound Degradation

The breakdown of this compound is a highly regulated enzymatic process essential for plant development and adaptation. It involves a series of enzymes that work in concert to dismantle the complex this compound molecule into simpler, non-toxic compounds. The regulation of these enzymes ensures that degradation occurs at the appropriate time and rate, preventing the accumulation of phototoxic intermediates.

Chlorophyllase (Chlase) is an esterase that catalyzes the hydrolysis of the phytol tail from the this compound molecule, producing chlorophyllide and phytol. pnas.orgwikipedia.org For many years, Chlase was considered the primary enzyme initiating this compound catabolism during leaf senescence and fruit ripening. wikipedia.orgmdpi.comnih.gov Its activity was often correlated with degreening processes, and its expression can be induced by plant hormones like ethylene and methyl jasmonate. pnas.orgnih.gov

However, more recent research has presented a more complex role for this enzyme. mdpi.com Studies using knockout mutants, particularly in Arabidopsis thaliana, have shown that plants lacking Chlase genes can still effectively degrade this compound during senescence. oup.comresearchgate.net This has led to the discovery of other enzymes, such as pheophytinase (PPH), which are now considered central to dephytylation during senescence. oup.com The current understanding suggests that Chlase may not be the rate-limiting enzyme in senescence-related this compound breakdown but is likely involved in this compound turnover under specific conditions, such as abiotic stress, fruit ripening in certain species, and protecting young leaves from photodamage. mdpi.comnih.govnih.govacs.org

Phylogenetically, plant chlorophyllases belong to the alpha/beta hydrolase superfamily. researchgate.netsbmu.ac.irsbmu.ac.ir Bioinformatics analyses have classified these enzymes into distinct clades, suggesting functional diversification. researchgate.netsbmu.ac.ir For example, a phylogenetic analysis can separate plant chlorophyllases into groups where some are constitutively expressed and likely involved in this compound homeostasis, while others are responsive to hormonal triggers like jasmonates. researchgate.net

Table 1: Phylogenetic Classification of Plant Chlorophyllases

| Clade | Associated Plant Families/Species | Proposed Function |

| Group 1 | Fabaceae, Brassicaceae, Solanaceae, Poaceae | Includes enzymes responsive to hormonal stimulation. sbmu.ac.irresearchgate.net |

| Group 2 | Piper betle (Piperaceae) | Constitutively expressed enzymes involved in this compound homeostasis. sbmu.ac.irresearchgate.net |

| Group 3 | Citrus species (Rutaceae) | Involved in processes like fruit ripening. nih.govsbmu.ac.ir |

| Group 4 | Various species | Represents further diversification within the enzyme family. sbmu.ac.ir |

Pheophorbide a oxygenase (PAO) is a critical regulatory enzyme in the this compound degradation pathway. pnas.orgnih.gov It catalyzes the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a, the reaction that leads to the loss of green color. pnas.orguzh.chfrontiersin.org The product, a red this compound catabolite (RCC), is quickly reduced to a primary fluorescent this compound catabolite (pFCC), effectively detoxifying the molecule. uzh.chfrontiersin.org

The control of PAO activity is multi-layered, ensuring its action is tightly restricted to periods of senescence or stress:

Transcriptional Control: The expression of the PAO gene is strongly upregulated during leaf senescence and in response to hormones that promote senescence, such as ethylene and abscisic acid (ABA). pnas.orgfrontiersin.orgfrontiersin.org Specific transcription factors, including EIN3 (in the ethylene signaling pathway) and MYC2/3/4 (in the jasmonic acid pathway), can directly bind to the PAO promoter to activate its transcription. frontiersin.org

Post-translational Regulation: There is significant evidence that PAO is also controlled after the protein is synthesized. nih.govusda.gov In developing canola seeds, for instance, the increase in PAO activity is much greater than the increase in the amount of PAO protein, pointing to an activation mechanism. nih.govresearchgate.net A phosphorylation/dephosphorylation cycle has been proposed as a key regulatory mechanism, with dephosphorylation potentially activating the enzyme. nih.govusda.govuniprot.org Environmental factors like frost can disrupt this post-translational activation, leading to incomplete this compound degradation. nih.govresearchgate.net

Substrate Specificity: PAO is highly specific for pheophorbide a. Its isomer, pheophorbide b, acts as a competitive inhibitor. pnas.orgnih.gov This specificity necessitates that this compound b must first be converted to this compound a before it can enter the PAO-dependent degradation pathway. pnas.org

Role of Chlorophyllase (Chlase) and its Phylogenetic Relationships

Physiological Functions of this compound Degradation

The breakdown of this compound is not merely a sign of decay but a vital physiological process with clear benefits for the plant.

One of the primary functions of this compound degradation is to facilitate the remobilization of valuable nutrients from senescing organs, like leaves, to other parts of the plant, such as growing tissues, seeds, or storage organs. oup.comfiveable.meoup.com Chloroplasts can contain up to 75% of the total nitrogen in a leaf, much of it bound in the proteins of the photosynthetic apparatus. oup.comfrontiersin.org The orderly dismantling of this compound-protein complexes is a prerequisite for the large-scale breakdown of these proteins, which releases nitrogen for reallocation. nih.gov Furthermore, the degradation process liberates magnesium from the center of the this compound molecule, allowing this essential nutrient to be recycled as well. nih.gov This efficient internal cycling of resources is a key survival strategy, conserving nutrients for future growth. fiveable.me

While essential for photosynthesis, this compound can become highly toxic when it is not properly bound within the protein complexes of the photosystems. oup.comnih.gov During senescence, as the photosynthetic machinery is disassembled, "free" this compound molecules would absorb light energy and generate reactive oxygen species (ROS), which can cause significant cellular damage. oup.comcore.ac.uk The this compound degradation pathway serves as a critical detoxification process. nih.gov The ring-opening reaction catalyzed by PAO converts the potentially photodynamic porphyrin into a linear, non-phototoxic tetrapyrrole. uzh.choup.com This step is crucial for preventing photo-oxidative damage as the leaf shuts down its photosynthetic functions, ensuring that the nutrient recycling process can proceed without the plant poisoning itself. uzh.chejbio.org

Nutrient Recycling

Environmental and Developmental Factors Influencing Degradation

The process of this compound degradation is initiated and modulated by a complex interplay of internal developmental cues and external environmental signals.

Developmentally, leaf senescence and fruit ripening are the most prominent triggers for programmed this compound breakdown. pnas.orgfiveable.me This process is an integral part of the plant's life cycle and is not a passive decay but an active, genetically controlled sequence of events. fiveable.meuzh.ch The regulation of degradation can vary significantly between different plant organs and at different life stages. oup.comexlibrisgroup.com

Plant hormones are key internal messengers that orchestrate this process. Phytohormones such as ethylene, abscisic acid (ABA), and jasmonic acid (JA) are well-known promoters of senescence and, consequently, this compound degradation. frontiersin.orgfrontiersin.orgfiveable.me They typically function by activating the transcription of key this compound catabolic genes. frontiersin.org

A variety of environmental factors can also influence the timing and rate of this compound breakdown:

Light: Light conditions play a significant role. fiveable.me For example, prolonged darkness is a common experimental method used to induce senescence and degreening in leaves. frontiersin.orgfrontiersin.org

Temperature: Temperature affects the activity of the enzymes involved in the degradation pathway. frontiersin.org Abnormally high temperatures can accelerate this compound breakdown, while low temperatures, such as frost, can disrupt the normal degradation sequence by impairing the post-translational activation of enzymes like PAO. nih.govusda.govfoodandnutritionjournal.org

Water Availability: Drought stress is a potent inducer of senescence and accelerates this compound degradation as the plant attempts to conserve resources. frontiersin.orgmdpi.com

Nutrient Status: The availability of nutrients, particularly nitrogen, can modulate the senescence program and the associated breakdown of this compound. frontiersin.orgjournalssystem.com

Table 2: Summary of Factors Influencing this compound Degradation

| Factor Type | Specific Factor | Effect on this compound Degradation |

| Developmental | Leaf Senescence | Primary programmed trigger for degradation. fiveable.me |

| Fruit Ripening | Key developmental stage involving degreening. pnas.org | |

| Hormonal | Ethylene | Promotes degradation, induces Chlase and PAO gene expression. frontiersin.orgfrontiersin.orgfiveable.me |

| Jasmonic Acid (JA) | Promotes degradation by upregulating catabolic genes. pnas.orgfrontiersin.org | |

| Abscisic Acid (ABA) | Induces senescence and accelerates degradation, especially under stress. frontiersin.org | |

| Environmental | Light | Intensity and duration (e.g., darkness) affect the rate of degradation. frontiersin.orgfiveable.me |

| Temperature | High temperatures can accelerate, while freezing can disrupt the process. nih.govfrontiersin.orgfoodandnutritionjournal.org | |

| Water Stress (Drought) | Induces senescence and accelerates this compound breakdown. frontiersin.orgmdpi.com | |

| Nutrient Availability | Nutrient deficiency (e.g., nitrogen) can trigger senescence. frontiersin.orgjournalssystem.com |

Chlorophyll in Photosynthetic Light Harvesting and Energy Transduction

Architecture of Light-Harvesting Complexes (LHCs)

Light-harvesting complexes (LHCs) are assemblies of proteins and pigments, primarily chlorophylls (B1240455) and carotenoids, that are strategically positioned around photosynthetic reaction centers. wikipedia.orgresearchgate.net Their primary function is to expand the light absorption cross-section of the photosystems, capturing more incoming photons than the reaction centers could alone. wikipedia.org The absorbed light energy is then efficiently funneled to the reaction centers. wikipedia.orgschlaucohenlab.com

The fundamental structure of LHCs involves chromophores, such as chlorophyll, bound to protein scaffolds. wikipedia.orgspiedigitallibrary.org This arrangement is not random; the precise positioning and orientation of the pigment molecules are crucial for optimizing the efficiency of energy transfer. researchgate.net In photosynthetic eukaryotes, LHCs are embedded within the thylakoid membranes of chloroplasts and are essential for harvesting light and transferring the excitation energy to the reaction centers of photosystem I (PSI) and photosystem II (PSII). researchgate.net

The organization of LHCs can vary significantly among different photosynthetic organisms, reflecting adaptations to diverse light environments. wikipedia.orgresearchgate.net For instance, in purple bacteria, the light-harvesting system consists of two types of complexes, LH1 and LH2. LH1 complexes encircle the reaction center, while LH2 complexes are arranged peripherally. wikipedia.org In contrast, green bacteria utilize a distinct structure called the chlorosome, which contains rod-like aggregates of bacteriothis compound (B101401) c. wikipedia.org

Pigment-Protein Interactions within LHCs

The binding of this compound molecules within the LHCs is a highly specific process governed by non-covalent interactions with the protein scaffold. While carotenoid binding relies on weaker forces like van der Waals interactions and hydrogen bonds, this compound binding is critically dependent on the coordination of its central magnesium atom with specific amino acid residues of the LHC proteins. rsc.orgnih.gov These interactions not only anchor the this compound molecules in their precise locations but also modulate their electronic properties, which is essential for efficient energy transfer. frontiersin.org

Diversity and Evolution of Eukaryotic LHC Structures

Eukaryotic photosynthetic organisms exhibit a remarkable diversity in the structure and organization of their LHCs, a result of evolutionary adaptation to a wide array of environments. nih.govosti.govescholarship.org This diversity is evident in the composition of LHC proteins and their oligomeric states. nih.govosti.gov Recent advancements in cryo-electron microscopy have provided high-resolution structures of various LHCs, revealing the molecular basis for different light-harvesting strategies. nih.govosti.govannualreviews.org

The LHC superfamily of proteins shares a conserved core structure, typically consisting of three transmembrane helices. escholarship.orgpnas.org It is hypothesized that two of these helices may have arisen from an internal gene duplication event. escholarship.org Despite this conserved core, subtle changes in the monomeric proteins can lead to significant reorganization at the macroscale level, affecting how LHCs assemble into larger supercomplexes with the photosystems. nih.govosti.gov

The evolution of LHCs has allowed different organisms to utilize various accessory pigments alongside this compound a. For example, chlorophytes use this compound b and lutein (B1675518), while chromophytes use this compound c and fucoxanthin. pnas.org Interestingly, studies have shown that a simple LHC protein from a red alga can bind all major types of chlorophylls (a, b, and c) and carotenoids, suggesting an inherent flexibility in the ancestral LHCs that may have served as an evolutionary stepping stone for functional diversification. pnas.org This adaptability in pigment binding highlights the evolutionary plasticity of LHCs, enabling photosynthetic life to thrive in nearly all aquatic and terrestrial habitats. nih.govosti.govannualreviews.org

Mechanisms of Excitation Energy Transfer (EET)

Once a photon is absorbed by a this compound molecule in an LHC, the resulting electronic excitation is not stationary. It is rapidly and efficiently transferred from one pigment molecule to another until it reaches the reaction center. rug.nlwalshmedicalmedia.com This process, known as Excitation Energy Transfer (EET), is fundamental to photosynthesis and occurs on an ultrafast timescale. frontiersin.org The primary mechanism governing this energy transfer in the relatively weakly coupled pigments of the antenna systems is Förster Resonance Energy Transfer (FRET). researchgate.net

The transfer of energy is directional, flowing from pigments that absorb higher-energy light (shorter wavelengths) to those that absorb lower-energy light (longer wavelengths). illinois.edu This energetic cascade ensures that the excitation is funneled towards the reaction center chlorophylls, which have the lowest energy excited state. libretexts.org

Förster Resonance Energy Transfer (FRET) in this compound Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule through dipole-dipole interactions. rug.nl This mechanism is highly dependent on the distance between the donor and acceptor molecules, their relative orientation, and the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. rug.nlresearchgate.net

In the context of this compound systems within LHCs, FRET allows for the efficient "hopping" of excitation energy between adjacent this compound molecules. researchgate.net The typical distance for FRET to occur effectively is between 30 and 100 Å. rug.nl The rate of energy transfer is inversely proportional to the sixth power of the distance between the pigments, making the precise architecture of the LHCs critical for its efficiency. nih.gov The entire process, from initial photon absorption in the antenna to the arrival of the excitation energy at the reaction center, can occur in less than 100 picoseconds in some systems. wikipedia.org

Ultrafast Energy Transfer Dynamics

The dynamics of energy transfer within photosynthetic systems are incredibly fast, often occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. frontiersin.org Time-resolved spectroscopic techniques have been crucial in studying these ultrafast events. mdpi.comannualreviews.org

This compound in Photosystem Reaction Centers (RCs)

The reaction center (RC) is the heart of the photosystem, a complex of proteins and pigments where the primary energy conversion reactions of photosynthesis take place. wikipedia.org Here, the excitation energy funneled from the LHCs is used to drive a series of electron transfer reactions, ultimately converting light energy into stable chemical energy. wikipedia.org All known photosynthetic reaction centers contain a central pair of this compound or bacteriothis compound molecules known as the "special pair". acs.orgnih.gov

Upon excitation, this special pair initiates a charge separation event by ejecting an electron. wikipedia.orgkhanacademy.org This electron is then passed along a chain of electron acceptors embedded within the RC. wikipedia.org

A key feature of RCs is the presence of two quasi-symmetrical branches of cofactors. acs.org However, in type II reaction centers like Photosystem II (PSII), electron transfer proceeds down only one of these branches. pnas.org The RC of PSII is composed of four this compound a and two pheophytin a molecules arranged along the D1 and D2 core polypeptides. acs.org In contrast, evidence suggests that both electron transfer branches in Photosystem I (PSI) are active. pnas.org

The primary electron donor in PSII is a special pair of this compound a molecules designated P680, which absorbs light maximally at a wavelength of 680 nm. khanacademy.orgarizona.edu In PSI, the special pair is called P700, absorbing light at 700 nm. khanacademy.orglumenlearning.com After P680 is excited and loses an electron, it becomes a powerful oxidizing agent (P680+) capable of extracting electrons from water, a process that releases oxygen as a byproduct. khanacademy.orgarizona.edu The electron ejected from P680 is first transferred to pheophytin, a this compound-like molecule that acts as the primary electron acceptor in PSII. khanacademy.org From there, the electron moves through an electron transport chain, eventually leading to the synthesis of ATP and NADPH. wikipedia.org

Primary Charge Separation Initiated by this compound

The initial and most critical step in photosynthesis is the conversion of light energy into chemical energy, a process known as primary charge separation. wikipedia.organr.fr This fundamental reaction takes place within the photosynthetic reaction centers of organisms like plants, algae, and many bacteria. wikipedia.orgnih.gov The process begins when a this compound molecule, or an associated antenna pigment, absorbs a photon of light. nih.gov This absorption elevates an electron in the this compound molecule to a higher energy state. nih.gov

This excitation energy is rapidly transferred among other pigment molecules until it reaches the core of the photosystem, the reaction center. khanacademy.org Within the reaction center, this energy excites a specialized this compound molecule, initiating the transfer of an electron to a nearby acceptor molecule. khanacademy.orgwikipedia.org This initial transfer, which occurs in a matter of picoseconds (10⁻¹¹ seconds), results in a "charge-separated state," with a positively charged this compound molecule (donor) and a negatively charged acceptor molecule. wikipedia.org In bacterial photosynthesis, for instance, the primary charge separation occurs between a bacteriothis compound complex (P870) and bacteriopheophytin, creating an oxidized this compound dimer cation and a reduced pheophytin anion. nih.gov Similarly, in Photosystem II (PSII) of oxygenic photosynthesis, the charge separation involves the primary donor P680 and a pheophytin acceptor. wikipedia.org

The efficiency of this charge separation is remarkably high, approaching unity, meaning nearly every absorbed photon results in a separated charge. anr.fr This high efficiency is crucial for capturing the maximum amount of energy from sunlight. The charge-separated state provides the electrochemical potential necessary to drive all subsequent electron transport reactions, ultimately leading to the synthesis of ATP and NADPH, the energy currency of the cell. wikipedia.orgnih.gov

Recent studies using advanced spectroscopic techniques, such as multispectral two-dimensional electronic spectroscopy, have provided deeper insights into the mechanism. Research indicates that in PSII, charge separation proceeds on multiple timescales from a delocalized excited state. nih.govosti.gov It appears to follow a single primary pathway where pheophytin (PheoD1) acts as the primary electron acceptor, while this compound D1 (ChlD1) and the special pair this compound P680 (specifically the PD1 component) collectively function as the primary electron donor. nih.govosti.govarxiv.org Some models suggest that depending on conditions, the process can follow different pathways, with ChlD1 capable of acting as both an initial electron donor and an intermediate acceptor. acs.org

Role of Special Pair Chlorophylls

At the heart of every known photosynthetic reaction center lies a "special pair" of this compound (or bacteriothis compound) molecules. nih.govacs.orgcdnsciencepub.com This dimer acts as the primary electron donor in the photosynthetic energy conversion process. wikipedia.orgacs.org The close proximity of the two this compound molecules in the special pair allows them to function as a single excitonic unit, giving them unique photophysical properties distinct from monomeric chlorophylls. wikipedia.orgyoutube.com

In oxygenic photosynthesis, there are two distinct photosystems, each with its own special pair: wikipedia.orgkhanacademy.org

P680: Located in Photosystem II (PSII), this special pair is composed of two this compound a molecules and is named for its peak light absorption at a wavelength of 680 nanometers. khanacademy.orgquora.comusp.br Upon excitation, P680* becomes a very strong reducing agent, capable of transferring an electron to the primary acceptor, pheophytin. wikipedia.orgusp.br The resulting oxidized form, P680+, is the most powerful biological oxidizing agent known, with a redox potential high enough to extract electrons from water, leading to the evolution of oxygen. wikipedia.org The P680 special pair is a heterodimer of two specific this compound molecules, often referred to as PD1 and PD2. wikipedia.org

P700: Found in Photosystem I (PSI), this special pair also consists of this compound a molecules but absorbs light maximally at 700 nanometers. wikipedia.orgkhanacademy.orgquora.com When P700 is excited, it donates an electron through a series of carriers to ultimately reduce NADP+ to NADPH. nih.gov The oxidized P700+ is then reduced by an electron transferred from PSII via the plastocyanin protein. wikipedia.org

The function of the special pair is to effectively trap the excitation energy funneled from the surrounding antenna pigments and initiate the charge separation process. nih.govkhanacademy.org The unique arrangement of the special pair lowers the energy required for excitation compared to a single this compound molecule, facilitating a highly efficient energy trap. youtube.com Once excited, the special pair ejects an electron, creating the initial charge-separated state (e.g., P680+/Pheophytin- in PSII) that drives the entire photosynthetic electron transport chain. wikipedia.orgwikipedia.org

| Special Pair | Photosystem | Max. Absorption (nm) | Primary Function |

| P680 | Photosystem II (PSII) | 680 | Initiates charge separation by donating an electron to pheophytin; its oxidized form drives water splitting. khanacademy.orgwikipedia.org |

| P700 | Photosystem I (PSI) | 700 | Donates an electron to the PSI electron transport chain, ultimately leading to the reduction of NADP+. wikipedia.orgkhanacademy.org |

Photoprotection and Energy Dissipation Mechanisms

When photosynthetic organisms are exposed to light intensity that exceeds their capacity for carbon fixation, the excess absorbed energy can lead to the formation of damaging reactive oxygen species (ROS), such as singlet oxygen. mdpi.comwikipedia.org To prevent this photo-oxidative damage, plants and algae have evolved sophisticated photoprotective mechanisms to safely dissipate this excess energy, primarily as heat. wikipedia.orgcapes.gov.br

Non-Photochemical Quenching (NPQ) and this compound

The primary and most rapid defense mechanism against excess light is non-photochemical quenching (NPQ). mdpi.comwikipedia.org NPQ is a collection of processes that enhance the rate of thermal dissipation of excitation energy from singlet excited state this compound molecules within the light-harvesting antennae of Photosystem II (PSII). wikipedia.orgnih.gov This harmlessly releases the energy as heat, thereby reducing the amount of energy reaching the reaction center and minimizing the potential for photodamage. frontiersin.org

The induction of NPQ is complex and involves several components that operate on different timescales: mdpi.comfrontiersin.orgmdpi.comfrontiersin.org

Energy-dependent quenching (qE): This is the fastest and most significant component of NPQ. mdpi.comfrontiersin.org It is triggered by the buildup of a proton gradient (ΔpH) across the thylakoid membrane under high light conditions. frontiersin.orgresearchgate.net This acidification of the thylakoid lumen protonates the PsbS protein and activates the xanthophyll cycle, leading to conformational changes in the PSII light-harvesting complexes (LHCII) that switch them into a quenched, energy-dissipating state. nih.govresearchgate.net

Zeaxanthin-dependent quenching (qZ): This component is also related to the xanthophyll cycle and the presence of the carotenoid zeaxanthin (B1683548). mdpi.comfrontiersin.org

State transitions (qT): A slower process that involves the migration of a portion of the light-harvesting antenna from PSII to PSI to balance energy distribution between the two photosystems. frontiersin.orgfrontiersin.org

Photoinhibitory quenching (qI): This is the slowest component and is associated with the damage and subsequent repair of PSII reaction centers. mdpi.comfrontiersin.org

This compound fluorescence is a key tool used to measure NPQ. wikipedia.orgnih.gov Under conditions where photosynthesis is saturated, the fluorescence yield decreases as NPQ mechanisms are activated to dissipate excess energy, providing a quantifiable measure of the photoprotective activity. nih.gov Research indicates that qE, the main component, likely involves energy transfer from this compound to lutein or the formation of this compound-chlorophyll charge transfer states that act as energy quenchers. frontiersin.org

Carotenoid-Chlorophyll Interactions in Photoprotection

Carotenoids are essential pigments in photosynthesis that play a dual role: light harvesting and photoprotection. researchgate.net Their photoprotective function is critical for preventing the photo-oxidative destruction of this compound and other components of the photosynthetic apparatus. researchgate.net

The primary photoprotective mechanisms involving carotenoids are:

Quenching of this compound Triplet States: Although most excited this compound returns to the ground state via fluorescence, thermal dissipation, or photochemistry, a small fraction can form a long-lived triplet excited state (³Chl). wikipedia.org ³Chl is a potent photosensitizer that can react with molecular oxygen (O₂) to produce highly destructive singlet oxygen (¹O₂). wikipedia.orgresearchgate.net Carotenoids, particularly β-carotene located in the core complexes, can efficiently quench ³Chl* through triplet-triplet energy transfer, dissipating the energy safely as heat and preventing ¹O₂ formation. researchgate.net

Scavenging of Reactive Oxygen Species (ROS): Carotenoids can directly quench singlet oxygen and other reactive oxygen species, acting as antioxidants to protect the thylakoid membrane from oxidative damage. researchgate.netmaxapress.com

The Xanthophyll Cycle: This is a key process in the qE component of NPQ. pnas.org Under high light stress, the enzyme violaxanthin (B192666) de-epoxidase, activated by a low lumenal pH, converts the carotenoid violaxanthin (with nine conjugated double bonds) into zeaxanthin (with eleven conjugated double bonds) via the intermediate antheraxanthin. wikipedia.orgpnas.org Zeaxanthin is believed to be a key player in thermal energy dissipation. frontiersin.org It may accept energy directly from excited this compound or induce conformational changes in the antenna proteins that promote quenching. frontiersin.orgfrontiersin.org Studies on artificial dyads have shown that increasing the conjugation length of a carotenoid from nine to eleven double bonds can transform it from a non-quencher to a potent quencher of this compound singlet excited states, supporting its role in NPQ. pnas.org

Evolutionary Biology of Chlorophyll and Photosynthesis

Origins of Chlorophyll-Based Photosynthesis

This compound-based photosynthesis is a hallmark of the bacterial and eukaryotic domains of life, with its evolutionary roots firmly planted in the bacterial domain. nih.gov The distribution of photosynthesis among six different bacterial phyla suggests a complex evolutionary history shaped significantly by horizontal gene transfer. nih.gov Evidence points to photosynthesis being an ancient process, likely originating not long after life itself, with the earliest forms being anoxygenic. nih.gov

Anoxygenic Phototrophs and Early this compound Types

The first photosynthetic organisms are believed to have been anoxygenic phototrophs, meaning they did not produce oxygen as a byproduct. nih.govwikipedia.org These early photosynthesizers utilized various molecules other than water as electron donors, such as hydrogen, sulfur, and organic acids. wikipedia.org This is consistent with geological evidence indicating a highly reducing early Earth atmosphere. wikipedia.org

Five main groups of bacteria are known to perform tetrapyrrole-based anoxygenic photosynthesis: proteobacteria (purple bacteria), heliobacteria, Chloroflexi (green non-sulfur bacteria), Chlorobi (green sulfur bacteria), and Acidobacteria. nih.govwashington.eduoup.com These anoxygenic phototrophs possess only one type of photosystem, either a type I reaction center (Fe-S type) or a type II reaction center (quinone type). washington.edu Proteobacteria and Chloroflexi have a simplified type II photosystem, while Chlorobi and heliobacteria have a simplified type I photosystem. washington.edu

These early phototrophs utilized various forms of bacteriochlorophylls, which differ structurally from this compound a and absorb light at different wavelengths. washington.eduwikipedia.org For example, heliobacteria use bacteriothis compound (B101401) g, while other anoxygenic groups synthesize different bacteriochlorophylls. washington.edu The diversity in reaction centers and pigments among anoxygenic phototrophs reflects early evolutionary adaptations to different environmental niches. oup.com

Emergence of Oxygenic Photosynthesis in Cyanobacteria

The evolution of oxygenic photosynthesis, which uses water as an electron donor and releases oxygen, was a pivotal event in Earth's history, fundamentally altering the planet's atmosphere and paving the way for complex life. oup.com This revolutionary process is unique to cyanobacteria among prokaryotes. oup.com Eukaryotic photosynthesis, in turn, arose from the endosymbiosis of a cyanobacterial-like organism that evolved into the chloroplast. nih.gov

Recent genetic analyses estimate that the common ancestor of all living cyanobacteria evolved around 2.9 billion years ago, with the ancestors of cyanobacteria branching off from other bacteria approximately 3.4 billion years ago. mit.edu This suggests that oxygenic photosynthesis likely evolved within this 500-million-year window during the Archean Eon. mit.edu This timeline places the origin of oxygenic photosynthesis at least 400 million years before the Great Oxidation Event, indicating that while the capability to produce oxygen existed, its accumulation in the atmosphere was a gradual process. mit.edu

Cyanobacteria are unique in that they possess both type I and type II photosystems, which work in series to perform oxygenic photosynthesis. washington.edu The origin of this dual-photosystem arrangement is a subject of ongoing research, with leading theories proposing either a fusion of genes from different anoxygenic bacteria or a gene duplication event within a single ancestral line. nih.gov

Evolutionary Trajectory of this compound Biosynthetic Pathways

The this compound biosynthetic pathway, a complex process involving at least 17 steps, provides a valuable model for studying the evolution of metabolic pathways. nih.govoup.com The early stages of this pathway are nearly identical to those of heme biosynthesis, indicating its recruitment from this more ancient pathway. nih.gov

Granick Hypothesis and Sequential Enzyme Evolution

The Granick hypothesis, proposed by Sol Granick in 1965, posits that the biosynthetic pathway of this compound reflects its evolutionary history, with the sequence of enzymatic steps mirroring the order in which these enzymes evolved. nih.govoup.com This hypothesis suggests that the pathway evolved in a stepwise manner, with the invention of new enzymes leading to the production of more stable and efficient pigment molecules. oup.com

According to this hypothesis, the shorter biosynthetic pathway to this compound a compared to bacteriothis compound a suggests that this compound a, and therefore cyanobacteria, may have predated anoxygenic bacteria that use bacteriochlorophylls. washington.edu However, this interpretation is still debated, with other hypotheses suggesting a more complex evolutionary history involving the loss of genes in certain lineages. oup.comnih.gov Recent analyses integrating genomic and ecological data have expanded on the Granick hypothesis, suggesting that the evolution of bacteriothis compound pigments and the diversification of anoxygenic phototrophs may have been driven by ecological competition following the rise of oxygenic cyanobacteria. nih.govplos.orgbiorxiv.org

Gene Duplication and Enzyme Promiscuity in Pathway Evolution

The evolution of new metabolic pathways is often driven by gene duplication and the inherent promiscuity of enzymes. oup.com Enzyme promiscuity refers to the ability of an enzyme to catalyze secondary reactions in addition to its primary function. oup.comoup.com

The "patchwork hypothesis" suggests that new metabolic pathways can evolve through the recruitment of enzymes with broad substrate specificity from different pathways. oup.com A duplicated gene, freed from the selective pressure on its original function, can accumulate mutations that enhance a promiscuous activity, eventually leading to the evolution of a new, specialized enzyme. oup.comoup.com

A clear example of this is the evolution of 7-hydroxymethyl this compound a reductase (HCAR), an enzyme in the this compound cycle of green plants. oup.comnih.gov Phylogenetic analysis shows that HCAR evolved from the cyanobacterial enzyme 3,8-divinyl chlorophyllide reductase (DVR). oup.comnih.gov Cyanobacterial DVR possesses promiscuous HCAR activity. During the evolution of green plants, this promiscuous activity became the primary function of the duplicated DVR gene, which evolved into HCAR. oup.comnih.gov This demonstrates how the broad catalytic potential of existing enzymes can serve as a raw material for the evolution of novel metabolic functions.

Phylogenetic Analysis of this compound Metabolic Enzymes

Phylogenetic analyses of the enzymes involved in this compound metabolism provide insights into the evolutionary relationships between different photosynthetic organisms and the evolutionary history of the pathway itself. ajol.info These studies have revealed that the evolution of this compound metabolic genes has generally proceeded from cyanobacteria to algae and then to higher plants. ajol.info

The core enzymes of the this compound biosynthetic pathway are present in all photosynthetic organisms, indicating a single, ancient origin for this pathway. oup.com Phylogenetic studies of these enzymes, such as the magnesium chelatase subunits (BchH, BchI, BchD) and chlorophyllide reductase (BchXYZ), generally support the deep branching of anoxygenic phototrophs like Chlorobi and Heliobacteria. hhu.demdpi.com

However, the evolutionary history is not always linear. Horizontal gene transfer has played a significant role in the distribution of some this compound biosynthetic genes. nih.gov For example, the oxygen-dependent enzyme AcsF, involved in the cyclization of the E ring, likely originated in cyanobacteria and was subsequently transferred to other photosynthetic groups like Chloroflexi and some proteobacteria. nih.gov

Phylogenetic analysis of enzymes involved in this compound degradation, such as chlorophyllase, also reveals distinct evolutionary clades among bacteria, cyanobacteria, and plants. researchgate.net The evolution of the this compound degradation pathway, particularly the detoxification of this compound catabolites, is thought to have been a crucial adaptation for the transition of plants from water to land. nih.govresearchgate.net

The diversity and evolutionary relationships of key rate-limiting enzymes, such as glutamyl-tRNA reductase (HEMA) and NADPH:protochlorophyllide (B1199321) oxidoreductase (POR), have also been studied. The retention of multiple homologs of these genes in some plant lineages, like maize and sorghum, suggests that this diversity may have played a positive role in the evolution of this compound metabolism. ajol.info

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound a | 3085 |

| This compound b | 3086 |

| Bacteriothis compound a | 6436324 |

| Bacteriothis compound g | 5287865 |

| Heme | 444098 |

| Protoporphyrin IX | 10240409 |

| Mg-protoporphyrin IX | 6437946 |

| 7-hydroxymethyl this compound a | 135404845 |

| 3,8-divinyl chlorophyllide a | 135404841 |

| Pheophytin a | 447867 |

| Pheophorbide a | 6438761 |

| Pyropheophytin a | 101267866 |

| Siroheme | 34423 |

| Cobalamin | 104500 |

| Glutamyl-tRNA | 135607538 |

| Protochlorophyllide | 115049 |

| Pheophorbide | 6438761 |

| Phyllobilin | Not available |

| Fucoxanthin | 5281239 |

| Retinal | 4486 |

| Carotenoids | 446939 |

| Phycobilins | 3084328 |

Interactive Data Table: Key Enzymes in this compound Metabolism and Their Evolutionary Origins This is a simplified representation. The actual evolutionary history is more complex and subject to ongoing research.

| Enzyme/Complex | Primary Function | Evolutionary Origin/Key Points |

| Glutamyl-tRNA reductase (HEMA) | Rate-limiting step in tetrapyrrole biosynthesis | Ancient enzyme, subject to diversification in different lineages. ajol.info |

| Mg-chelatase (BchH/I/D) | Inserts Mg2+ into protoporphyrin IX | Core enzyme present in all phototrophs, indicating a single origin. hhu.de |

| AcsF | Oxygen-dependent cyclase | Likely originated in cyanobacteria and spread via horizontal gene transfer. nih.gov |

| Protochlorophyllide oxidoreductase (POR) | Light-dependent reduction of protochlorophyllide | Rate-limiting enzyme with both light-dependent and -independent forms. ajol.info |

| Chlorophyllide reductase (BchXYZ) | Differentiates this compound and bacteriothis compound pathways | Deep roots in anoxygenic phototrophs like Chlorobi and Heliobacteria. mdpi.com |

| Divinyl chlorophyllide reductase (DVR) | Reduces the 8-vinyl group | Ancestor of HCAR in the this compound cycle of green plants. oup.comnih.gov |

| 7-hydroxymethyl this compound a reductase (HCAR) | Converts 7-hydroxymethyl this compound a to this compound a | Evolved from a promiscuous activity of cyanobacterial DVR. oup.comnih.gov |

| Chlorophyllase (CLH) | Hydrolyzes this compound to chlorophyllide | Shows distinct evolutionary clades in bacteria, cyanobacteria, and plants. researchgate.net |

| STAY-GREEN (SGR) | Mg-dechelatase in this compound degradation | Acquired in photosynthetic eukaryotes via horizontal gene transfer from non-photosynthetic bacteria. oup.com |

Endosymbiotic Theory and Chloroplast Evolution

The evolution of this compound-based photosynthesis in eukaryotes is fundamentally explained by the endosymbiotic theory. wikidata.org This theory posits that the organelles responsible for photosynthesis, known as chloroplasts, were once free-living photosynthetic bacteria that were engulfed by a non-photosynthetic eukaryotic host cell. wikipedia.orgnih.govwikipedia.org Over a vast evolutionary timescale, this initial symbiotic relationship became permanent and heritable, with the endosymbiont becoming an integral part of the host cell. guidetopharmacology.orgnih.gov This transformative event did not happen just once; it sparked a series of subsequent endosymbioses that spread photosynthesis across disparate branches of the eukaryotic tree of life.

The primary evidence for the endosymbiotic origin of chloroplasts is compelling. Chloroplasts possess their own circular DNA, similar to that of prokaryotes, and contain ribosomes (with 30S and 50S subunits) that are more akin to bacterial ribosomes than to the eukaryotic ribosomes found in the cell's cytosol. guidetopharmacology.orgcenmed.comwikipedia.org Furthermore, chloroplasts replicate through a process similar to binary fission, which is characteristic of bacterial cell division. cenmed.com

Primary Endosymbiosis: The First Chloroplast

All chloroplasts are believed to have originated from a single primary endosymbiotic event that occurred over a billion years ago. microbenotes.comciteab.com In this pivotal event, a heterotrophic eukaryotic cell engulfed a cyanobacterium, a prokaryote that had already evolved the machinery for oxygenic photosynthesis using this compound a. wikipedia.orgnih.govwikipedia.org Instead of being digested, the cyanobacterium established a stable symbiosis within the host. wikipedia.org

This primary endosymbiosis gave rise to the first photosynthetic eukaryotes, which are the ancestors of three major algal lineages:

Glaucophyta: These are a small group of freshwater algae considered to be one of the earliest diverging lineages with primary plastids. Their chloroplasts, often called "cyanelles," are unique because they have retained a peptidoglycan wall between their two membranes, a clear relic of their cyanobacterial ancestor. microbenotes.com

Rhodophyta (Red Algae): This diverse group of predominantly marine algae contains this compound a and accessory pigments called phycobilins (like phycoerythrin and phycocyanin), which are also found in cyanobacteria. microbenotes.com Their chloroplasts are surrounded by two membranes. microbenotes.com

Chlorophyta (Green Algae): This lineage, which eventually gave rise to land plants, contains both this compound a and this compound b as its primary photosynthetic pigments. wikipedia.orgalfa-chemistry.com Like red algae and glaucophytes, their chloroplasts are enclosed by two membranes. microbenotes.com

Genetic evidence strongly supports a single origin for these primary plastids, as phylogenetic analyses of chloroplast and nuclear genes consistently group these three lineages together. microbenotes.com Over time, a significant portion of the endosymbiont's genes were transferred to the host cell's nucleus, a process known as endosymbiotic gene transfer. guidetopharmacology.orgnsf.gov This genetic integration solidified the host's control over the organelle's function and division, making the relationship irreversible. nsf.gov

Secondary and Tertiary Endosymbiosis: Spreading Photosynthesis

The evolutionary story of this compound did not end with primary endosymbiosis. Photosynthesis spread to other eukaryotic lineages through subsequent rounds of endosymbiosis, where a non-photosynthetic eukaryote engulfed a photosynthetic eukaryote that already possessed primary chloroplasts. wikipedia.orgmicrobenotes.com